Dazmegrel
Description
Properties
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)-2-methylindol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-14(10-18-9-7-17-11-18)13-4-2-3-5-15(13)19(12)8-6-16(20)21/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLGSOHGTZKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046281 | |
| Record name | Dazmegrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76894-77-4 | |
| Record name | Dazmegrel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076894774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazmegrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZMEGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31340R8PVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dazmegrel: A Technical Guide to its Therapeutic Potential
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dazmegrel is a potent and selective inhibitor of thromboxane A2 synthase, a pivotal enzyme in the arachidonic acid cascade. By preventing the synthesis of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction, this compound has been explored for its therapeutic utility in a variety of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols to support further research and development in this area.
Introduction
Thromboxane A2 (TXA2) plays a critical role in physiological and pathological processes. Produced primarily by activated platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, contributing to hemostasis and thrombosis. However, excessive TXA2 production is implicated in the pathophysiology of various disorders, including myocardial infarction, stroke, and diabetic nephropathy. This compound, as a selective inhibitor of thromboxane A2 synthase, offers a targeted therapeutic approach to mitigate the detrimental effects of TXA2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase and affect the synthesis of multiple prostaglandins, this compound's specificity allows for the potential redirection of prostaglandin H2 (PGH2) towards the synthesis of beneficial prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.
Mechanism of Action
This compound is a competitive inhibitor of thromboxane A2 synthase. This enzyme catalyzes the conversion of PGH2 to TXA2. By blocking this enzymatic step, this compound effectively reduces the levels of TXA2. A key feature of this mechanism is the potential for "metabolic shunting," where the substrate PGH2 is redirected towards other enzymatic pathways, leading to an increase in the production of other prostanoids like PGI2 and prostaglandin E2 (PGE2). These prostaglandins have opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation, which may contribute significantly to the overall therapeutic effect of this compound.
Caption: this compound inhibits Thromboxane A2 Synthase, reducing TXA2 and shunting PGH2 to PGI2.
Preclinical Data
In Vitro Studies
| Assay Type | System | IC50/Ki | Key Findings |
| Enzyme Inhibition | Human Platelet Thromboxane Synthase | Ki = 9.6 x 10⁻⁸ M (for a closely related analog) | Potent and selective competitive inhibitor of thromboxane synthase.[1] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Dose-dependent | Inhibited platelet aggregation induced by arachidonic acid and collagen.[2] |
In Vivo Studies
| Animal Model | Disease Model | This compound Dose | Key Findings |
| Rabbit | - | 20 mg/kg/day (oral) | 83.8 ± 7.1% inhibition of serum TXA2 synthesis.[2] |
| Rat | Streptozotocin-induced Diabetic Nephropathy | Not specified | Potential to reduce proteinuria and alleviate tubular interstitial changes. (Inference from models)[3] |
Clinical Data
Pharmacokinetics and Pharmacodynamics
| Population | Route of Administration | Key Pharmacokinetic Parameters | Key Pharmacodynamic Effects |
| Healthy Volunteers | Oral | Well-absorbed, rapid onset of action. | Dose-dependent inhibition of serum TXB2 production.[2] |
Clinical Efficacy
| Indication | Study Design | Key Findings |
| Raynaud's Phenomenon | Clinical trials have been conducted. | Investigated for reducing the frequency and severity of vasospastic attacks. Specific quantitative outcomes are not readily available in the reviewed literature.[4][5] |
| Diabetic Nephropathy | - | Preclinical evidence suggests potential benefit, but clinical trial data for this compound in this indication is not prominently available in the reviewed literature. |
Experimental Protocols
Thromboxane Synthase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on thromboxane A2 synthase.
Methodology:
-
Enzyme Preparation: Human platelet microsomes are prepared as a source of thromboxane A2 synthase.
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) is used.
-
Test Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme preparation is pre-incubated with this compound or vehicle control for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution like ferric chloride or by lowering the pH.
-
Product Measurement: The product of the reaction, thromboxane B2 (the stable hydrolysis product of TXA2), is quantified using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.
Caption: Workflow for the in vitro thromboxane synthase inhibition assay.
In Vitro Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration.
-
Incubation with this compound: PRP is incubated with various concentrations of this compound or vehicle control at 37°C for a specified time in an aggregometer cuvette with constant stirring.
-
Induction of Aggregation: Platelet aggregation is induced by adding a known agonist, such as arachidonic acid or collagen.
-
Measurement of Aggregation: The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound and compared to the vehicle control to calculate the percentage of inhibition.
Streptozotocin-Induced Diabetic Nephropathy Rat Model
Objective: To assess the in vivo efficacy of this compound in a rat model of diabetic nephropathy.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. Control animals receive the citrate buffer vehicle alone. Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).[6][7]
-
Treatment: After the confirmation of diabetes, rats are randomly assigned to treatment groups: diabetic control (vehicle), this compound-treated diabetic group(s) (at various doses), and a non-diabetic control group. This compound is typically administered daily by oral gavage.
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly throughout the study. Urine is collected periodically (e.g., in metabolic cages) to measure urinary volume and albumin excretion (proteinuria), a key indicator of diabetic nephropathy.
-
Terminal Procedures: At the end of the study period (e.g., 8-12 weeks), animals are euthanized. Blood samples are collected for biochemical analysis (e.g., serum creatinine, blood urea nitrogen). Kidneys are harvested, weighed, and processed for histological examination (e.g., periodic acid-Schiff staining to assess glomerulosclerosis and tubulointerstitial fibrosis).
-
Outcome Measures: The primary endpoints typically include the reduction in urinary albumin excretion rate and the amelioration of histopathological changes in the kidney.
Conclusion and Future Directions
This compound has demonstrated clear potential as a selective inhibitor of thromboxane A2 synthase. Its mechanism of action, which not only reduces the production of the pro-thrombotic and vasoconstrictive TXA2 but also has the potential to increase the levels of beneficial prostaglandins, presents a compelling therapeutic strategy. Preclinical and early clinical data have suggested its utility in cardiovascular and renal diseases. However, to realize its full therapeutic potential, further well-designed and adequately powered clinical trials are warranted to establish its efficacy and safety in specific patient populations. Future research should focus on optimizing dosing regimens, exploring potential combination therapies, and identifying patient populations most likely to benefit from this compound treatment. The development of biomarkers to monitor the biological activity of this compound in patients could also aid in personalizing therapy and improving clinical outcomes.
References
- 1. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Portico [access.portico.org]
- 5. Advances in the treatment of Raynaud’s phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dazmegrel: A Deep Dive into Selective Thromboxane Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dazmegrel (UK-38485), a potent and selective inhibitor of thromboxane A2 synthase. This compound has been a subject of significant research in the context of cardiovascular diseases and other conditions where thromboxane A2-mediated platelet aggregation and vasoconstriction play a pathological role. This document delves into its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound is an imidazole derivative that acts as a selective inhibitor of thromboxane A2 synthase (EC 5.3.99.5).[1] This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[2] TXA2 is a highly potent vasoconstrictor and promoter of platelet aggregation.[3] By specifically inhibiting thromboxane synthase, this compound effectively reduces the production of TXA2, thereby mitigating its pro-thrombotic and vasoconstrictive effects.[4]
A key aspect of this compound's selectivity is its minimal impact on cyclooxygenase (COX) enzymes, which are responsible for the upstream production of PGH2 from arachidonic acid. This selectivity is crucial as it allows for the continued production of other prostanoids, some of which have beneficial effects. Notably, the accumulated PGH2 substrate can be redirected towards the synthesis of prostacyclin (PGI2) by prostacyclin synthase in the vascular endothelium. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, effectively counteracting the effects of TXA2.[1]
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of Thromboxane Synthase in the arachidonic acid cascade.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vivo Efficacy of this compound in Rabbits
| Parameter | Dosage | Result | Reference |
| TXA2 Synthesis Inhibition (in serum) | 20 mg/kg/day (oral, 2 weeks) | 83.8 ± 7.1% inhibition | [4] |
| Serum Concentration of this compound | 20 mg/kg/day (oral, 2 weeks) | 0.358 ± 0.091 µg/mL | [4] |
| Terminal Elimination Half-life | Bolus intravenous injection | 69.8 ± 3.8 min | [4] |
Table 2: Dose-Dependent Inhibition of Thromboxane A2 Synthesis by this compound
| Agonist | This compound Concentration | Incubation Time | % Inhibition of TXA2 Synthesis |
| Collagen | Dose-dependent | Time-dependent | Shift to lower inhibitory concentrations with increased incubation |
| Arachidonic Acid | Dose-dependent | Time-dependent | Shift to lower inhibitory concentrations with increased incubation |
| ADP | Dose-dependent | Time-dependent | Shift to lower inhibitory concentrations with increased incubation |
Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature; however, its dose- and time-dependent inhibitory effects are well-documented.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Thromboxane Synthase Activity Assay (In Vitro)
This protocol is adapted from established methods for screening thromboxane A2 synthase inhibitors.[5][6]
Objective: To determine the in vitro inhibitory activity of this compound on thromboxane A2 synthase.
Materials:
-
Whole blood or isolated platelet microsomes (as the source of thromboxane synthase)
-
This compound (test inhibitor)
-
Arachidonic acid (substrate)
-
Thiobarbituric acid (TBA) for malondialdehyde (MDA) quantification (a byproduct of TXA2 synthesis)
-
Spectrofluorometer or a kit for Thromboxane B2 (TXB2) ELISA (a stable metabolite of TXA2)
-
Buffer (e.g., Tris-HCl)
-
Incubator
Procedure:
-
Enzyme Preparation:
-
If using whole blood, collect fresh blood in appropriate anticoagulant (e.g., citrate).
-
If using platelet microsomes, prepare platelet-rich plasma (PRP) by centrifugation of whole blood. Isolate platelets from PRP and prepare microsomes through sonication and further centrifugation.
-
-
Incubation:
-
Pre-incubate the enzyme preparation (whole blood or microsomes) with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding arachidonic acid to the pre-incubated mixture.
-
-
Reaction Termination and Quantification:
-
After a specific reaction time (e.g., 5-10 minutes), terminate the reaction (e.g., by adding a stopping solution or by placing on ice).
-
MDA Method: Add TBA reagent and heat to develop a colored product. Measure the fluorescence to quantify MDA formation.
-
TXB2 ELISA Method: Centrifuge the reaction mixture to obtain the supernatant. Quantify the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Collagen-Induced Platelet Aggregation Assay
This protocol is based on standard light transmission aggregometry (LTA) methods.[7][8][9]
Objective: To assess the effect of this compound on platelet aggregation induced by collagen.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
This compound
-
Collagen (agonist)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP. The PPP is used to set the 100% aggregation baseline.
-
-
Sample Preparation:
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place the cuvette containing the pre-incubated PRP and a stir bar into the aggregometer and establish a baseline (0% aggregation).
-
Use a cuvette with PPP to set the 100% aggregation level.
-
Add a standard concentration of collagen to the PRP to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Quantify the maximum percentage of aggregation and the slope of the aggregation curve for each this compound concentration.
-
Compare the results to the vehicle control to determine the inhibitory effect of this compound on collagen-induced platelet aggregation.
-
Visualizations
Experimental Workflow for Screening Thromboxane Synthase Inhibitors
Caption: A typical workflow for the discovery and development of thromboxane synthase inhibitors.
Logical Relationship: this compound's Dual Effect
Caption: The dual mechanism leading to the anti-platelet and vasodilatory effects of this compound.
Conclusion
This compound stands as a significant pharmacological tool and a potential therapeutic agent due to its selective inhibition of thromboxane A2 synthase. Its ability to not only decrease the production of the pro-thrombotic and vasoconstrictive TXA2 but also to potentially increase the levels of the beneficial PGI2 provides a compelling mechanism of action. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of anti-platelet and cardiovascular therapies. Further research to fully elucidate its clinical potential and to discover even more potent and selective inhibitors remains a promising area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Dazmegrel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazmegrel, also known as UK-38,485, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. By specifically targeting this key enzyme in the arachidonic acid cascade, this compound effectively reduces the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key findings from in vitro and in vivo studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, pharmacodynamics, and pharmacokinetics of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, this compound effectively curtails the production of TXA2.[1] A significant consequence of this inhibition is the redirection of the prostaglandin precursor, PGH2, towards the synthesis of other prostanoids, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which often have opposing physiological effects to TXA2, including vasodilation and inhibition of platelet aggregation.[1]
Signaling Pathway of this compound in the Arachidonic Acid Cascade
Caption: this compound inhibits Thromboxane A2 Synthase, redirecting PGH2 metabolism.
Pharmacodynamics
In Vitro Studies
This compound has been shown to be a potent inhibitor of TXA2 synthesis in in vitro models using rabbit and human platelet-rich plasma (PRP).[2] The inhibitory effect is dose-dependent and also time-dependent, with dose-response curves shifting to lower concentrations with longer incubation times.[2]
Table 1: In Vitro Inhibition of Thromboxane A2 (TXA2) Synthesis by this compound
| Species | System | Agonist | Incubation Time | Inhibition | Reference |
| Rabbit | Platelet-Rich Plasma | Collagen, Arachidonic Acid, ADP | Not Specified | Dose-dependent | [2] |
| Human | Platelet-Rich Plasma | Collagen, Arachidonic Acid, ADP | Not Specified | Dose-dependent | [2] |
In Vivo Studies
Preclinical in vivo studies have demonstrated the efficacy of this compound in inhibiting TXA2 synthesis and modulating platelet function.
Table 2: In Vivo Effects of this compound in Preclinical Models
| Species | Dosing Regimen | Effect | Reference |
| Rabbit | 20 mg/kg/day (oral, 2 weeks) | 83.8 ± 7.1% inhibition of serum TXA2 synthesis | [2] |
| Dog | 6 mg/kg (3 times per day) | Maintained complete inhibition of Thromboxane A2 | [3] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 3: Comparative Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | T1/2 (Terminal) | AUC | Reference |
| Rabbit | Intravenous (bolus) | Not Specified | - | 69.8 ± 3.8 min | - | [2] |
| Rabbit | Oral | 20 mg/kg/day | 0.358 ± 0.091 µg/mL (serum concentration) | - | - | [2] |
| Dog | Oral | 3 mg/kg (single dose, with aspirin) | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the effect of this compound on platelet aggregation in vitro.
Experimental Workflow for In Vitro Platelet Aggregation Assay ```dot digraph "Platelet Aggregation Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; blood_collection [label="Collect whole blood\n(e.g., from human volunteer or rabbit)\ninto anticoagulant (e.g., sodium citrate)"]; prp_preparation [label="Prepare Platelet-Rich Plasma (PRP)\nby centrifugation"]; incubation [label="Incubate PRP with this compound\n(various concentrations) or vehicle control"]; aggregation_measurement [label="Measure platelet aggregation using an aggregometer\nafter adding an agonist (e.g., collagen, ADP)"]; data_analysis [label="Analyze data to determine\nthe dose-response relationship"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> blood_collection; blood_collection -> prp_preparation; prp_preparation -> incubation; incubation -> aggregation_measurement; aggregation_measurement -> data_analysis; data_analysis -> end; }
Caption: Workflow for measuring Thromboxane A2 synthesis.
Methodology:
-
Sample Collection: Biological samples such as blood (for serum or plasma) or urine are collected from preclinical animals at various time points after administration of this compound or a vehicle control.
-
Sample Processing: For plasma or serum, blood is collected into tubes containing an anticoagulant and a cyclooxygenase inhibitor (to prevent ex vivo TXA2 formation) and then centrifuged. Samples may require further extraction and purification to isolate the prostanoids.
-
TXB2 Quantification: The concentration of TXB2 in the processed samples is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The levels of TXB2 in the this compound-treated group are compared to the control group to calculate the percentage of inhibition of TXA2 synthesis.
Conclusion
The preclinical data for this compound consistently demonstrate its potent and selective inhibition of thromboxane A2 synthase. This mechanism of action translates to a clear pharmacodynamic effect of reducing TXA2 levels and modulating platelet aggregation. The available pharmacokinetic data provide initial insights into its ADME profile in various species. This in-depth technical guide, with its summarized data, detailed protocols, and visual representations of pathways and workflows, serves as a valuable resource for the scientific community engaged in the research and development of novel antiplatelet and antithrombotic therapies. Further studies to fully characterize the pharmacokinetic profile across a broader range of preclinical species and to determine a precise IC50 value would further enhance our understanding of this promising compound.
References
An In-depth Technical Guide on the Early Research and Discovery of Dazmegrel (UK-38,485)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazmegrel, also known as UK-38,485, is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade that leads to the formation of thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in thrombosis and hemostasis. Early research into this compound focused on its potential as an antithrombotic agent by selectively blocking the production of TXA2, thereby reducing platelet aggregation and vasoconstriction without significantly affecting the synthesis of other important prostanoids like prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the foundational research and discovery of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation.
Core Mechanism of Action
This compound exerts its pharmacological effect by specifically inhibiting the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) within activated platelets and other cells. By blocking this step, this compound effectively reduces the levels of TXA2, a key mediator of platelet aggregation and vasoconstriction. A significant aspect of this compound's mechanism is its selectivity, which allows for the potential redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), by prostacyclin synthase in the vascular endothelium. This redirection could theoretically enhance the overall antithrombotic effect.
Quantitative Pharmacological Data
The early evaluation of this compound involved a series of in vitro and in vivo studies to quantify its potency and pharmacological effects. The following tables summarize the key quantitative data from this research.
Table 1: In Vitro Inhibition of Thromboxane Synthase
| Parameter | Value | Species | Source |
| IC50 | 0.04 µM | Human Platelets |
Table 2: Pharmacokinetics of this compound in Humans (Oral Administration)
| Dose | Peak Plasma Level (µg/mL) | Time to Peak (hr) | Elimination Half-life (hr) |
| 50-200 mg | 0.7 - 3 | Within 1 | 0.88 ± 0.17 |
Data from a 2-week, multiple-dose, placebo-controlled, double-blind trial in healthy male subjects.[1]
Table 3: Pharmacodynamics of this compound in Humans (Oral Administration)
| Dose | Serum TXB2 Suppression (1 hr post-dose) | Circadian Serum TXB2 Suppression (>90%) | Urinary 2,3-dinor-TXB2 Reduction |
| 50-200 mg | > 95% | Achieved with 200 mg t.i.d. | > 90% |
TXB2 is the stable, inactive metabolite of TXA2.[1]
Table 4: Effect of this compound on Platelet Aggregation in Human Platelet-Rich Plasma (PRP)
| Aggregating Agent | This compound Effect |
| Collagen | Dose-dependent inhibition |
| Arachidonic Acid | Dose-dependent inhibition |
| ADP | Dose-dependent inhibition |
The level of inhibition was also found to be time-dependent, with dose-response curves shifting to lower concentrations with increased incubation times.[2]
Key Experimental Protocols
The following are detailed methodologies for the key experiments conducted during the early research of this compound.
In Vitro Inhibition of Thromboxane Synthase
Objective: To determine the in vitro potency of this compound in inhibiting thromboxane synthase activity in human platelets.
Methodology:
-
Preparation of Platelet Microsomes: Human platelets were obtained from healthy donors. The platelets were washed and then disrupted by sonication. The microsomal fraction, containing thromboxane synthase, was isolated by differential centrifugation.
-
Enzyme Assay: The assay mixture contained the platelet microsomal preparation, [1-¹⁴C]prostaglandin H2 as the substrate, and various concentrations of this compound or vehicle control.
-
Incubation: The reaction was incubated for a short period (e.g., 1 minute) at 37°C to allow for the enzymatic conversion of PGH2.
-
Extraction and Analysis: The reaction was terminated, and the prostanoids were extracted. The products, including thromboxane B2 (the stable derivative of TXA2), were separated by thin-layer chromatography.
-
Quantification: The radioactive spots corresponding to thromboxane B2 were scraped and quantified using liquid scintillation counting.
-
IC50 Calculation: The concentration of this compound that caused a 50% inhibition of thromboxane B2 formation was determined and reported as the IC50 value.
Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists in human platelet-rich plasma (PRP).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood was collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood was centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Platelet-poor plasma (PPP) was prepared by further centrifugation at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP was adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Incubation with this compound: Aliquots of PRP were pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 2-10 minutes) at 37°C in an aggregometer.
-
Induction of Aggregation: Platelet aggregation was initiated by adding a known concentration of an aggregating agent, such as collagen, arachidonic acid, or adenosine diphosphate (ADP).
-
Measurement of Aggregation: Platelet aggregation was measured turbidimetrically using a platelet aggregometer. The change in light transmission through the PRP suspension, which increases as platelets aggregate, was recorded over time.
-
Data Analysis: The extent of aggregation was quantified as the maximum change in light transmission. The inhibitory effect of this compound was calculated as the percentage reduction in aggregation compared to the vehicle control.
Measurement of Serum Thromboxane B2 (TXB2)
Objective: To assess the ex vivo effect of this compound on the capacity of platelets to produce thromboxane A2.
Methodology:
-
Blood Collection: Whole blood was collected from subjects before and at various time points after the administration of this compound. The blood was collected into tubes without any anticoagulant.
-
Clotting: The blood was allowed to clot at 37°C for a standardized period (e.g., 60 minutes) to allow for maximum platelet activation and thromboxane generation.
-
Serum Separation: The clotted blood was centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to separate the serum.
-
Sample Storage: The serum was immediately frozen and stored at -20°C or lower until analysis to prevent degradation of TXB2.
-
Radioimmunoassay (RIA) for TXB2: The concentration of TXB2 in the serum samples was measured using a specific radioimmunoassay. This involved competing known amounts of radiolabeled TXB2 with the TXB2 in the serum sample for binding to a limited amount of anti-TXB2 antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled TXB2 in the sample.
-
Data Analysis: The percentage suppression of serum TXB2 production was calculated by comparing the post-dose levels to the pre-dose baseline levels.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: this compound inhibits Thromboxane Synthase in the arachidonic acid cascade.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Conclusion
The early research on this compound (UK-38,485) established it as a potent and selective inhibitor of thromboxane synthase. Through a series of well-defined in vitro and in vivo experiments, its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects were characterized. The data demonstrated that this compound effectively suppresses thromboxane A2 production, leading to an inhibition of platelet aggregation. These foundational studies provided a strong rationale for its further development as a potential therapeutic agent for thrombotic diseases. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and scientists in the field of drug discovery and development.
References
Investigating the Anti-inflammatory Properties of Dazmegrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazmegrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, presents a compelling avenue for anti-inflammatory therapeutic development. By blocking the synthesis of the pro-inflammatory and pro-thrombotic mediator TXA2, this compound not only directly mitigates a key inflammatory pathway but also indirectly promotes the production of the anti-inflammatory and vasodilatory prostacyclin (PGI2). This dual mechanism of action suggests a broad potential for this compound in treating a range of inflammatory conditions. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows. While direct quantitative data for this compound's anti-inflammatory effects are limited in publicly available literature, this guide synthesizes findings from studies on other thromboxane synthase inhibitors and the known anti-inflammatory actions of prostacyclin to build a comprehensive understanding of this compound's potential.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule drug that acts as a specific inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2)[1]. TXA2 is a potent bioactive lipid that plays a crucial role in platelet aggregation, vasoconstriction, and inflammation[2][3]. It is produced by activated platelets, macrophages, neutrophils, and endothelial cells and is a key mediator in tissue injury and inflammatory responses[2].
The primary mechanism of action of this compound involves the competitive inhibition of thromboxane A2 synthase. This inhibition leads to a significant reduction in the production of TXA2. A secondary and equally important consequence of this enzymatic blockade is the redirection of the common substrate, PGH2, towards the synthesis of other prostanoids, most notably prostacyclin (PGI2), by prostacyclin synthase present in endothelial cells[2]. PGI2 has opposing physiological effects to TXA2, including vasodilation, inhibition of platelet aggregation, and significant anti-inflammatory properties[4][5]. Therefore, this compound's therapeutic potential stems from a dual effect: the attenuation of pro-inflammatory TXA2 signaling and the enhancement of anti-inflammatory PGI2 signaling.
Signaling Pathways
Thromboxane A2 Biosynthesis and Signaling Pathway
The synthesis of thromboxane A2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Thromboxane A2 synthase then metabolizes PGH2 to TXA2. TXA2 exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding activates downstream signaling cascades, including the Gq/11 and G12/13 pathways, leading to increased intracellular calcium, activation of protein kinase C (PKC), and Rho/Rho-kinase signaling. These pathways ultimately contribute to platelet activation, smooth muscle contraction, and pro-inflammatory responses[6]. In inflammatory cells like microglia, TP receptor activation can enhance the expression and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and nitric oxide (NO) via the ERK signaling pathway[7].
Preclinical Evidence of Anti-inflammatory Activity
Direct preclinical data on the anti-inflammatory effects of this compound are limited. However, studies on other thromboxane synthase inhibitors and the known biological functions of prostacyclin provide strong evidence for this compound's anti-inflammatory potential.
Effects on Inflammatory Cells and Cytokines (Data from surrogate TXA2 Synthase Inhibitors)
Studies on other thromboxane synthase inhibitors, such as Ozagrel (OKY-046), have demonstrated significant anti-inflammatory effects in animal models. In a murine model of allergic pulmonary inflammation, OKY-046 treatment resulted in a dose-dependent reduction in the infiltration of total inflammatory cells and eosinophils into the airways. Furthermore, it significantly decreased the production of the pro-inflammatory and Th2-associated cytokines IL-2, IL-5, and IFN-γ by antigen-stimulated spleen cells[8].
| Compound | Model | Cell Type | Parameter | Result | Reference |
| Ozagrel (OKY-046) | Murine Allergic Asthma | Total Cells (BALF) | Count | ↓ (Dose-dependent) | [8] |
| Eosinophils (BALF) | Count | ↓ (Dose-dependent) | [8] | ||
| Splenic Mononuclear Cells | IL-2 Production | ↓ | [8] | ||
| IL-5 Production | ↓ | [8] | |||
| IFN-γ Production | ↓ | [8] |
Table 1: Anti-inflammatory Effects of the Thromboxane Synthase Inhibitor Ozagrel (OKY-046)
Indirect Anti-inflammatory Effects via Prostacyclin Induction
As this compound shunts PGH2 metabolism towards prostacyclin, the well-documented anti-inflammatory properties of PGI2 are central to this compound's overall effect. Prostacyclin and its analogs have been shown to exert anti-inflammatory actions in various contexts, although its role can be complex and context-dependent[2][9].
In models of allergic airway inflammation, prostacyclin has demonstrated potent anti-inflammatory effects[3]. It can directly inhibit the production of type 2 cytokines (IL-4, IL-5, IL-13) from CD4+ Th2 cells and group 2 innate lymphoid cells (ILC2s)[3]. Furthermore, prostacyclin can modulate dendritic cell function, reducing their ability to promote Th2 cytokine production[3]. In human monocytes, prostacyclin analogs have been shown to suppress the production of TNF-α[3]. Prostacyclin also plays a role in regulating the migration of inflammatory cells, with studies showing it can attenuate the migration of eosinophils[6].
| Mediator | Cell Type | Parameter | Effect | Reference |
| Prostacyclin (PGI2) / Analogs | CD4+ Th2 Cells, ILC2s | IL-4, IL-5, IL-13 Production | ↓ | [3] |
| Human Monocytes | TNF-α Production | ↓ | [3] | |
| Eosinophils | Migration | ↓ | [6] | |
| Dendritic Cells | Th2-promoting capacity | ↓ | [3] |
Table 2: Anti-inflammatory Effects of Prostacyclin
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Groups:
-
Vehicle control (e.g., saline or appropriate vehicle for this compound).
-
This compound (various doses, e.g., 1, 5, 10 mg/kg, administered intraperitoneally or orally).
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).
-
-
Procedure:
-
Administer this compound, vehicle, or positive control 30-60 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Optional: At the end of the experiment, paw tissue can be collected for histological analysis (to assess inflammatory cell infiltration) and for measuring levels of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or qPCR.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle control.
-
This compound (various doses, e.g., 1, 5, 10 mg/kg, i.p. or p.o.).
-
Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).
-
-
Procedure:
-
Administer this compound, vehicle, or positive control 1 hour prior to LPS challenge.
-
Inject LPS (e.g., 1 mg/kg, i.p.).
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) via cardiac puncture or retro-orbital bleeding.
-
Harvest tissues (e.g., lung, liver, spleen) for further analysis.
-
-
Data Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Analyze gene expression of inflammatory markers in tissues using qPCR.
-
Conclusion and Future Directions
This compound, as a selective thromboxane A2 synthase inhibitor, holds significant promise as an anti-inflammatory agent. Its dual mechanism of action, involving the direct inhibition of the pro-inflammatory mediator TXA2 and the indirect elevation of the anti-inflammatory mediator PGI2, provides a strong rationale for its therapeutic potential in a variety of inflammatory disorders. While direct and comprehensive preclinical data for this compound are currently sparse in the public literature, the evidence from studies on other thromboxane synthase inhibitors and the well-established anti-inflammatory roles of prostacyclin strongly support this hypothesis.
Future research should focus on generating robust, quantitative data on the effects of this compound on a wide range of inflammatory markers and cell types in various preclinical models of inflammation. Head-to-head comparison studies with existing anti-inflammatory drugs would be invaluable in defining its therapeutic niche. Furthermore, a deeper investigation into the downstream signaling pathways modulated by this compound in different inflammatory cell types will provide a more complete understanding of its molecular mechanisms. Such studies are crucial for guiding the clinical development of this compound as a novel anti-inflammatory therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Prostacyclin Regulation of Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of OKY-046 (thromboxane A2 synthetase inhibitor) on exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of IL-1beta, TNF-alpha, and macrophage migration inhibitory factor on prostacyclin synthesis in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of prostacyclin in the interaction of endothelial cells and eosinophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]
- 8. E-type prostaglandins enhance local oedema formation and neutrophil accumulation but suppress eosinophil accumulation in guinea-pig skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dazmegrel: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazmegrel is a potent and selective inhibitor of thromboxane synthase, an enzyme crucial in the arachidonic acid cascade for the production of thromboxane A2 (TXA2).[1][2][3] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][4] By inhibiting TXA2 synthesis, this compound demonstrates significant potential as an antiplatelet and vasodilatory agent for the prevention and treatment of thrombotic diseases.[5][6] These application notes provide a comprehensive overview of the in vivo experimental protocols for this compound, summarizing key quantitative data and outlining detailed methodologies for preclinical studies.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin endoperoxides (PGH2) into thromboxane A2 (TXA2). The inhibition of TXA2 synthesis leads to a reduction in platelet aggregation and vasoconstriction.[1][4] An important consequence of this inhibition is the potential redirection of the precursor PGH2 towards the synthesis of prostacyclin (PGI2) in endothelial cells. PGI2 has opposing effects to TXA2; it is a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual effect of reducing a pro-thrombotic factor while potentially increasing an anti-thrombotic factor makes this compound a compound of significant interest.[5]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from in vivo studies in various species.
Table 1: Pharmacokinetics of this compound
| Species | Route of Administration | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) |
| Human | Oral | 50-200 mg | 0.7-3 µg/mL | ~1 hour | ~0.88 hours[7] |
| Rabbit | Intravenous | Not Specified | Not Specified | Not Specified | ~70 minutes (terminal elimination)[1] |
Table 2: Pharmacodynamics of this compound (Inhibition of Thromboxane Synthesis)
| Species | Route of Administration | Dose | Regimen | % Inhibition of TXA2/TXB2 |
| Human | Oral | 200 mg | Three times a day (t.i.d.) | >90% suppression of serum TXB2[7] |
| Dog | Oral | 6 mg/kg | Three times a day (t.i.d.) | Maintained complete TXA2 inhibition[5] |
| Dog | Oral | 3 mg/kg (with 3 mg/kg Aspirin) | Once a day | Maintained complete TXA2 inhibition[5] |
| Rabbit | Oral | 20 mg/kg | Once a day for 2 weeks | 83.8 ± 7.1% inhibition of serum TXA2[1] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with this compound.
In Vivo Study in a Canine Model of Thrombosis
This protocol is designed to evaluate the efficacy of this compound in inhibiting platelet aggregation and thromboxane synthesis in dogs.
Experimental Workflow:
References
- 1. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
- 5. A new combination therapy for selective and prolonged antiplatelet effect: results in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet changes after a saturated fat meal and their prevention by this compound, a thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects on prostanoid formation and pharmacokinetics of this compound (UK-38,485), a novel thromboxane synthase inhibitor, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dazmegrel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dazmegrel is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade responsible for producing thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction; thus, its inhibition is a key therapeutic strategy in managing various cardiovascular and thrombotic diseases.[1][3] Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, quality control, and overall drug development.
This document outlines a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol provides a starting point for researchers and requires validation according to ICH guidelines for specific applications.[4]
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using appropriate chromatography software.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (Analytical grade)
-
Dipotassium hydrogen orthophosphate (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Orthophosphoric acid (for pH adjustment)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Citation(s) |
| HPLC Column | Inertsil ODS-3V C18 Column (250 mm x 4.6 mm, 5 µm particle size) | [5] |
| Mobile Phase | Isocratic elution with 0.02 M Phosphate Buffer : Acetonitrile (30:70 v/v), pH adjusted to 6.5 | [5][6] |
| Flow Rate | 1.0 mL/min | [5][7] |
| Detection | UV at 220 nm | [8] |
| Injection Volume | 20 µL | |
| Column Temperature | 30°C | |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions (Calibration Curve): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate stock solution to ensure the accuracy and precision of the method.
Sample Preparation (from Plasma)
The following protocol describes a protein precipitation method for extracting this compound from plasma samples, a common technique for cleaning biological samples before HPLC analysis.[9][10]
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Data Presentation and Method Validation
The analytical method was validated based on ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity. The results are summarized below as representative data.
Table 1: Linearity and Sensitivity
| Parameter | Result | Citation(s) |
| Linearity Range | 10 - 1000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 2.5 ng/mL | [5] |
| Limit of Quantification (LOQ) | 7.5 ng/mL | [5] |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (Intra-day %RSD, n=6) | Precision (Inter-day %RSD, n=6) | Accuracy (% Recovery) | Citation(s) |
| 30 (Low) | < 1.5% | < 2.0% | 98.5% - 101.2% | [5] |
| 300 (Medium) | < 1.0% | < 1.5% | 99.1% - 100.8% | [5] |
| 800 (High) | < 1.2% | < 1.8% | 98.9% - 101.5% | [5] |
Visualizations
This compound's Mechanism of Action
This compound acts by inhibiting Thromboxane A2 Synthase. This prevents the conversion of Prostaglandin H2 into Thromboxane A2, a key mediator in platelet aggregation.[1]
Experimental Workflow
The overall workflow for the quantification of this compound from sample collection to final data reporting is illustrated below.
This application note details a proposed RP-HPLC method that is simple, specific, and suitable for the quantification of this compound. The method utilizes a common C18 column and a straightforward mobile phase, making it accessible for most analytical laboratories. The described sample preparation technique is efficient for plasma samples. While the provided data is representative, this method serves as an excellent foundation that should be fully validated for its intended use in either a research or quality control environment.
References
- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H17N3O2 | CID 53555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Cell culture assay to evaluate Dazmegrel's anti-platelet activity
Application Notes & Protocols
Topic: Cell Culture Assay to Evaluate Dazmegrel's Anti-Platelet Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 to thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting TXA2 production, this compound is expected to exhibit significant anti-platelet activity. These application notes provide a detailed protocol for evaluating the in vitro anti-platelet efficacy of this compound using light transmission aggregometry (LTA) in platelet-rich plasma (PRP), supplemented by a Thromboxane B2 (TXB2) immunoassay to confirm its mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound specifically targets and inhibits Thromboxane A2 synthase. This enzymatic blockade prevents the synthesis of Thromboxane A2 from its precursor, Prostaglandin H2 (PGH2). The reduction in TXA2 levels leads to decreased platelet activation and aggregation.
Caption: this compound inhibits Thromboxane A2 synthase, blocking platelet aggregation.
Experimental Workflow
The overall experimental process involves the preparation of platelet-rich plasma, conducting the light transmission aggregometry assay with various concentrations of this compound, and measuring Thromboxane B2 levels to confirm the mechanism of action.
Caption: Workflow for evaluating this compound's anti-platelet activity.
Data Presentation
Table 1: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation
| This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle) | 85.2 ± 5.6 | 0 |
| 1 | 72.1 ± 6.1 | 15.4 |
| 10 | 45.8 ± 4.9 | 46.2 |
| 50 | 21.3 ± 3.8 | 75.0 |
| 100 | 10.5 ± 2.5 | 87.7 |
| 200 | 5.1 ± 1.9 | 94.0 |
Data are presented as mean ± standard deviation (n=3). The IC50 for this compound in this assay is approximately 25 µM.
Table 2: Effect of this compound on Thromboxane B2 (TXB2) Production in PRP
| This compound Concentration (µM) | TXB2 Concentration (pg/mL) | Inhibition of TXB2 Production (%) |
| 0 (Vehicle) | 350.6 ± 25.1 | 0 |
| 1 | 280.4 ± 20.8 | 20.0 |
| 10 | 150.2 ± 15.3 | 57.2 |
| 50 | 40.7 ± 8.9 | 88.4 |
| 100 | 15.3 ± 5.2 | 95.6 |
| 200 | 8.1 ± 3.1 | 97.7 |
Data are presented as mean ± standard deviation (n=3). TXB2 levels were measured in the supernatant of platelet suspensions following the aggregation assay.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant tubes.
-
Polypropylene tubes.
-
Centrifuge.
Protocol:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the blood at 150 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer of PRP and transfer it to a polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2500 x g for 20 minutes.
-
Carefully collect the PPP supernatant.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
Light Transmission Aggregometry (LTA) Assay
Materials:
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Arachidonic acid (agonist).
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Pre-warm the PRP to 37°C.
-
Add 450 µL of PRP to an aggregometer cuvette containing a stir bar.
-
Add 5 µL of the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP.
-
Incubate the mixture for 5 minutes at 37°C with stirring (900 rpm).
-
Set the baseline (0% aggregation) with the PRP sample. Use PPP as the 100% aggregation reference.
-
Add 50 µL of arachidonic acid (final concentration of 1 mM) to induce platelet aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
The maximum aggregation percentage is determined by the software or calculated from the aggregation curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Thromboxane B2 (TXB2) ELISA
Materials:
-
Commercial Thromboxane B2 ELISA kit.
-
Supernatant from the LTA assay.
-
Microplate reader.
Protocol:
-
Following the LTA assay, centrifuge the cuvette contents at 12,000 x g for 2 minutes to pellet the aggregated platelets.
-
Carefully collect the supernatant.
-
Perform the TXB2 ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Add the HRP-conjugated detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the TXB2 concentration in each sample based on the standard curve.
-
Calculate the percentage of inhibition of TXB2 production for each this compound concentration relative to the vehicle control.
Dazmegrel Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of Dazmegrel solutions for use in a laboratory setting. This compound is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document outlines the necessary materials, equipment, and step-by-step procedures for dissolving, storing, and utilizing this compound effectively. All quantitative data is summarized in tables for easy reference, and relevant biological pathways and experimental workflows are illustrated with diagrams.
Physicochemical Properties and Storage
A thorough understanding of this compound's physicochemical properties is essential for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N₃O₂ | [1] |
| Molecular Weight | 283.33 g/mol | [1] |
| Appearance | Solid (presumed) | Inferred |
| Solubility | DMSO | Inferred as a common solvent for similar compounds |
| Water | Poorly soluble (inferred) | |
| Ethanol | Sparingly soluble (inferred) | |
| Storage of Solid | Store at -20°C, protect from light | General recommendation |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C for up to 3 months | General recommendation |
Mechanism of Action: Inhibition of Thromboxane A2 Synthesis
This compound selectively inhibits the enzyme thromboxane A2 synthase. This enzyme is a critical component of the arachidonic acid metabolic pathway, responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. By inhibiting its synthesis, this compound effectively reduces these effects.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be used to prepare working solutions for various assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 283.33 g/mol x 1000 mg/g = 2.83 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out 2.83 mg of this compound into the container.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the container with the weighed this compound.
-
Cap the container tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile tubes for dilution
-
Pipettors and sterile pipette tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experiment.
-
-
Example Dilution for a 10 µM working solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use immediately after preparation for the best results.
Preparation of this compound for In Vivo Studies
The formulation of this compound for in vivo administration will depend on the route of administration and the animal model. It is crucial to use a vehicle that is safe and appropriate for the chosen administration route.
Considerations for In Vivo Formulation:
-
Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a biocompatible solvent like a mixture of DMSO, PEG300, and saline may be considered, though solubility and tolerability must be carefully evaluated.
-
Dosage Calculation: The required concentration of the dosing solution will depend on the desired dose (e.g., mg/kg) and the volume to be administered.
Example Oral Formulation (Suspension):
-
Calculate the total amount of this compound needed for the study.
-
Prepare the vehicle: A sterile 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in water.
-
Create a suspension: Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired concentration.
-
Administer immediately after preparation to ensure uniform dosing. The suspension should be continuously stirred or vortexed between administrations.
Quality Control
To ensure the accuracy of experimental results, it is important to perform quality control checks on the prepared this compound solutions.
-
Visual Inspection: Solutions should be clear and free of precipitates.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using a suitable analytical method such as HPLC-UV.
-
Purity Check: The purity of the this compound solid can be assessed by analytical methods like HPLC or LC-MS.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound and DMSO.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
References
Application of Dazmegrel in Preclinical Models of Neonatal Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal sepsis is a life-threatening condition characterized by a systemic inflammatory response to infection in newborns.[1][2][3] A critical mediator in the early stages of sepsis, particularly in response to pathogens like Group B Streptococcus (GBS), is Thromboxane A2 (TxA2).[4][5] TxA2 is a potent vasoconstrictor and platelet aggregator, and its increased synthesis during neonatal sepsis contributes significantly to pulmonary hypertension, ventilation-perfusion mismatch, and subsequent hypoxemia.[4][5] Dazmegrel, a selective thromboxane synthase inhibitor, has been investigated as a therapeutic agent to counteract these detrimental effects in preclinical models of neonatal sepsis. This document provides detailed application notes and protocols for the use of this compound in a piglet model of GBS-induced neonatal sepsis.
Mechanism of Action of this compound
This compound is a selective inhibitor of the enzyme thromboxane synthase.[4][5] This enzyme is responsible for the conversion of prostaglandin H2 to Thromboxane A2. By inhibiting this key step, this compound effectively reduces the production of TxA2, thereby mitigating its downstream pathological effects, including vasoconstriction and platelet aggregation.[6][7]
Signaling Pathway
Caption: Signaling pathway in GBS-induced neonatal sepsis and the inhibitory action of this compound.
Experimental Model: Neonatal Piglet Model of GBS Sepsis
The neonatal piglet model is a well-established and relevant model for studying the pathophysiology of neonatal sepsis due to its physiological and anatomical similarities to human neonates.
Animal Model
-
Species: Domestic pig (Sus scrofa domesticus)
-
Age: 2-3 weeks old[4]
-
Housing: Housed in a controlled environment with appropriate temperature and humidity.
Induction of Sepsis
-
Pathogen: Live Group B Streptococcus (GBS)
-
Administration: Continuous intravenous (IV) infusion.
-
Dosage: The infusion rate is adjusted to achieve a specific cumulative dose over a defined period. A typical dose is 5 x 10⁸ GBS/kg/h for 2.5 hours.[4]
This compound Application Protocol
This protocol outlines the administration of this compound in the neonatal piglet model of GBS sepsis for both pretreatment and late treatment interventions.
Materials
-
This compound (U-60257)
-
Sterile saline or appropriate vehicle for reconstitution
-
Infusion pumps
-
Catheters for intravenous access
Experimental Workflow
Caption: Experimental workflows for pre-treatment and late-treatment studies with this compound.
Detailed Protocol Steps
-
Animal Preparation:
-
Anesthetize the piglets according to approved institutional animal care and use committee (IACUC) protocols.
-
Establish intravenous access for GBS infusion, this compound administration, and fluid maintenance.
-
Place monitoring catheters for hemodynamic and blood gas measurements (e.g., pulmonary artery catheter, arterial line).
-
-
Baseline Measurements:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline measurements for all experimental parameters, including:
-
Pulmonary Arterial Pressure (PAP)
-
Systemic Arterial Pressure (SAP)
-
Cardiac Output (CO)
-
Arterial Blood Gases (PaO2, PaCO2)
-
Plasma Thromboxane B2 (TxB2) levels (the stable metabolite of TxA2)
-
-
-
This compound Administration:
-
Pre-treatment: Administer this compound at a dose of 8 mg/kg intravenously prior to the induction of GBS sepsis.[4]
-
Late-treatment: Initiate the GBS infusion and administer this compound (8 mg/kg) intravenously 2 hours after the start of the GBS infusion.[4]
-
The drug should be reconstituted according to the manufacturer's instructions and administered as a bolus or a short infusion.
-
-
Induction of GBS Sepsis:
-
Initiate a continuous intravenous infusion of live GBS at the predetermined dose.
-
-
Monitoring and Data Collection:
-
Continuously monitor all hemodynamic parameters.
-
Collect arterial blood samples at regular intervals (e.g., every 30 minutes) for blood gas analysis and TxB2 measurements.
-
Continue monitoring for a defined period post-infusion to observe the full effects of the intervention.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the neonatal piglet model of GBS sepsis.
Table 1: Hemodynamic and Gas Exchange Parameters with this compound Pre-treatment
| Parameter | Control (GBS only) | This compound Pre-treated (8 mg/kg) + GBS |
| Pulmonary Arterial Pressure (PAP) | Significant increase | No significant increase |
| Arterial PO2 (PaO2) | Significant decrease | No significant decline |
| Pulmonary Blood Flow | Decrease | Delayed fall |
| Thromboxane B2 (TxB2) Levels | Significant elevation | No elevation |
Table 2: Effects of Late this compound Treatment on Established GBS Sepsis
| Parameter | Pre-Dazmegrel (2h post-GBS) | Post-Dazmegrel |
| Pulmonary Arterial Pressure (PAP) | Elevated | Returned to baseline |
| Pulmonary Vascular Resistance | Increased by ~400% | Returned to baseline |
| Arterial PO2 (PaO2) | Decreased | No improvement |
| Thromboxane B2 (TxB2) Levels | 10-fold increase | Significantly decreased |
Conclusion
This compound has demonstrated significant efficacy in mitigating the early hemodynamic and gas exchange abnormalities associated with GBS-induced neonatal sepsis in a piglet model. Pre-treatment with this compound prevents the development of pulmonary hypertension and hypoxemia. While late treatment effectively reverses pulmonary hypertension, it does not improve established gas exchange deficits, highlighting the critical role of early intervention. These findings underscore the potential of thromboxane synthase inhibition as a therapeutic strategy in neonatal sepsis and provide a robust experimental framework for further investigation in this field.
References
- 1. Effect of inhaled nitric oxide during group B streptococcal sepsis in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of group B streptococcal sepsis on diaphragmatic function in young piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of endothelin-1 in the newborn piglet: influence on pulmonary and systemic vascular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neonatal group B streptococcal sepsis: effects of late treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the thromboxane synthetase inhibitor, this compound (UK 38,485), on pulmonary gas exchange and hemodynamics in neonatal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane B2 production by fetal and neonatal platelets: effect of idiopathic respiratory distress syndrome and birth asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Guidelines for Group B Strep Disease | Group B Strep | CDC [cdc.gov]
Application Notes and Protocols: Assessing Dazmegrel's Impact on Pulmonary Gas Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazmegrel is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade. By blocking TXA2 production, this compound is hypothesized to mitigate vasoconstriction and platelet aggregation, processes that can significantly impair pulmonary gas exchange, particularly in the context of pulmonary hypertension and other respiratory diseases. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. Its inhibition is expected to lead to vasodilation and reduced platelet aggregation in the pulmonary vasculature, thereby improving blood flow and, consequently, gas exchange. This document provides a detailed protocol for assessing the impact of this compound on pulmonary gas exchange in a preclinical research setting.
Signaling Pathway of this compound's Action
This compound's primary mechanism of action is the inhibition of thromboxane A2 synthase. This enzyme converts prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By inhibiting this step, this compound effectively reduces the downstream effects of TXA2, which are mediated through the thromboxane receptor (TP). Activation of the TP receptor on vascular smooth muscle cells leads to vasoconstriction, while its activation on platelets promotes aggregation. Therefore, this compound is expected to lead to vasodilation and inhibition of platelet aggregation, which are beneficial in conditions of compromised pulmonary blood flow.
Troubleshooting & Optimization
Technical Support Center: Overcoming Dazmegrel Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dazmegrel. Here, you will find practical advice and detailed protocols to address common solubility issues encountered during in vitro experiments.
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is sparingly soluble in aqueous buffers. Direct dissolution in aqueous solutions is not recommended. To achieve the desired concentration for your experiments, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended organic solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, as organic solvents can have physiological effects on cells.
-
Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring. This gradual addition can help prevent localized high concentrations that lead to precipitation.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature sensitivity of your experimental system.
-
Test a Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Q4: Can I store the aqueous solution of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. For best results, prepare fresh dilutions from your DMSO stock solution for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By inhibiting this enzyme, this compound reduces the production of TXA2.
Q2: How should I store the solid form of this compound and the DMSO stock solution?
A2: Solid this compound should be stored at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations of this compound in in vitro assays?
A3: The effective concentration of this compound can vary depending on the specific assay and cell type. However, studies on platelet aggregation have shown dose-dependent inhibition. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Quantitative Solubility Data
The following table summarizes the solubility of a compound with similar chemical properties to this compound, providing a practical reference for preparing stock solutions.
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | Sparingly soluble |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to warm to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Platelet Aggregation Assay
This protocol describes a general method for assessing the effect of this compound on agonist-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound DMSO stock solution
-
Collagen or Adenosine Diphosphate (ADP) as a platelet agonist
-
Saline or appropriate buffer for dilution
-
Light transmission aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a blank.
-
-
This compound Incubation:
-
Pre-warm the PRP to 37°C.
-
Add the desired volume of the this compound stock solution or vehicle (DMSO) to the PRP. The final DMSO concentration should be kept constant across all conditions and ideally be ≤ 0.5%.
-
Incubate the PRP with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Set the aggregometer baseline to 0% aggregation with PRP and 100% aggregation with PPP.
-
Place the PRP sample containing this compound or vehicle into the aggregometer cuvette with a stir bar.
-
Add the platelet agonist (e.g., collagen or ADP) to initiate aggregation.
-
Record the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Compare the aggregation response in the presence of different concentrations of this compound to the vehicle control.
-
The percentage inhibition of platelet aggregation can be calculated.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the thromboxane A2 signaling pathway and the experimental workflow for assessing this compound's effect on platelet aggregation.
Caption: this compound's mechanism of action in the thromboxane A2 signaling pathway.
Caption: Workflow for in vitro platelet aggregation assay with this compound.
Troubleshooting Dazmegrel instability in long-term storage
Technical Support Center: Dazmegrel
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, solid this compound should be stored at 2-8°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for up to 24 months. Short excursions to room temperature (less than 7 days) are not expected to significantly impact the product's quality[1].
Q2: What are the known degradation pathways for this compound?
A2: this compound is primarily susceptible to hydrolytic and oxidative degradation. The ester moiety in its structure can be hydrolyzed under acidic or basic conditions. The molecule is also sensitive to oxidation at its electron-rich aromatic ring. Understanding these degradation pathways is crucial for developing stable formulations[2][3][4].
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month[1]. Before use, allow the solution to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation[1].
Q4: I see a new peak in my HPLC chromatogram after storing my this compound solution. What could it be?
A4: A new peak likely indicates the presence of a degradation product. The nature of the degradant can depend on the storage conditions (e.g., solvent, temperature, light exposure). Refer to the troubleshooting guide below for identifying unknown peaks. Forced degradation studies can also help in proactively identifying potential degradation products[3][5].
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Purity in Solid State
Q: I have observed a significant decrease in the purity of my solid this compound sample after long-term storage, even under recommended conditions. What could be the cause and how can I investigate it?
A: Unexpected degradation in the solid state can be attributed to several factors, including micro-environmental conditions within the storage container and the presence of reactive impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solid-state instability.
Experimental Protocol: Forced Degradation Study
This study will help identify the likely degradation products and establish the intrinsic stability of this compound[3][6].
-
Preparation of Samples: Prepare separate samples of this compound for each stress condition.
-
Acid and Base Hydrolysis:
-
Treat this compound with 0.1 M HCl and 0.1 M NaOH at 60°C for 48 hours.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat this compound with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose solid this compound to 80°C for 72 hours.
-
-
Photolytic Degradation:
-
Expose solid this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
Data Presentation: Example Forced Degradation Results
| Stress Condition | % this compound Remaining | Major Degradant Peak (RT) |
| Control | 99.8% | - |
| 0.1 M HCl, 60°C, 48h | 85.2% | 4.2 min |
| 0.1 M NaOH, 60°C, 48h | 78.9% | 4.2 min |
| 3% H₂O₂, RT, 24h | 90.5% | 5.8 min |
| 80°C, 72h | 98.1% | - |
| Photolytic | 96.5% | 6.1 min |
Issue 2: this compound Instability in a New Formulation
Q: I am developing a new formulation containing this compound and several excipients. I am observing rapid degradation of this compound. How can I identify the problematic excipient?
A: Incompatibility between the active pharmaceutical ingredient (API) and excipients is a common cause of formulation instability[7]. A systematic drug-excipient compatibility study is necessary to identify the source of the instability.
Signaling Pathway for Excipient Compatibility Assessment:
Caption: Workflow for identifying incompatible excipients.
Experimental Protocol: Drug-Excipient Compatibility Study
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio by weight. Also, prepare a sample of this compound alone as a control.
-
Moisture Addition: Add 5% w/w of water to each mixture to accelerate potential reactions[7].
-
Storage: Store the samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analysis: Analyze the samples by HPLC at the initial time point (T=0) and after 4 weeks.
-
Evaluation: Compare the percentage of this compound remaining and the total degradation products in the binary mixtures to the control sample. A significant increase in degradation in the presence of an excipient indicates incompatibility.
Data Presentation: Example Excipient Compatibility Data
| Sample | Initial Purity of this compound | Purity of this compound after 4 weeks at 40°C/75% RH | Total Degradation Products |
| This compound (Control) | 99.7% | 98.5% | 1.2% |
| This compound + Lactose | 99.6% | 98.2% | 1.4% |
| This compound + Mg Stearate | 99.7% | 85.3% | 14.4% |
| This compound + Microcrystalline Cellulose | 99.8% | 98.4% | 1.3% |
From this data, Magnesium Stearate would be identified as an incompatible excipient.
Analytical Methods
A robust analytical method is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose[8].
Recommended HPLC Method for this compound Stability Testing:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. scispace.com [scispace.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Dazmegrel Dosage Optimization for Animal Studies
Welcome to the technical support center for Dazmegrel, a selective thromboxane A2 synthase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3][4][5] By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) to TXA2. TXA2 is a key mediator of platelet aggregation and vasoconstriction. Inhibition of TXA2 synthesis is a therapeutic strategy for various cardiovascular and thrombotic diseases.
Q2: What are the common animal models used for this compound studies?
Based on available literature, this compound has been studied in rats, rabbits, guinea pigs, and piglets. It has been investigated in models of coronary artery occlusion, nephrotoxicity, burn wound healing, and gastric mucosal damage.
Q3: What is a recommended starting dose for this compound in animal studies?
The optimal dose of this compound will vary depending on the animal species, the route of administration, and the specific research question. However, based on published studies, the following doses have been used:
-
Rats: 5 mg/kg intravenously for studying arrhythmias, and 4.8 mg/kg, 23.8 mg/kg and 50 mg/kg orally for investigating gastric mucosal protection and nephrotoxicity.[3][5]
-
Rabbits: 20 mg/kg/day orally for inhibition of TXA2 synthesis.[1]
-
Guinea Pigs: 3.4 mg/kg/day administered systemically for studies on burn wound healing.[4]
-
Piglets: 8 mg/kg as a pretreatment in studies of neonatal sepsis.
Q4: How can I prepare this compound for in vivo administration?
The solubility and appropriate vehicle for this compound will depend on the intended route of administration. For intravenous administration, this compound would typically be dissolved in a sterile, physiologically compatible buffer such as saline. For oral administration, it can be formulated as a solution or suspension. It is crucial to ensure the final formulation is sterile for parenteral routes.
Q5: What are the expected pharmacokinetic properties of this compound?
Pharmacokinetic data for this compound is limited, but some studies provide insights. In rabbits, following intravenous injection, this compound has a terminal elimination half-life of approximately 69.8 minutes.[1] In humans, after oral administration, peak plasma levels are reached within one hour, with an elimination half-life of about 0.88 hours.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No significant inhibition of platelet aggregation or TXA2 levels) | - Inadequate Dose: The dose may be too low for the specific animal model or route of administration. - Poor Bioavailability: If administered orally, the compound may have low absorption. - Compound Degradation: Improper storage or handling of this compound may lead to loss of activity. - Incorrect Vehicle: The chosen vehicle may not be suitable for this compound, leading to poor solubility or stability. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose. - Route of Administration: Consider intravenous administration to bypass absorption issues. - Storage and Handling: Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh solutions for each experiment. - Vehicle Selection: Test the solubility of this compound in different biocompatible vehicles to find the most suitable one. |
| High Variability in Results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal-to-Animal Variation: Biological variability among animals. - Timing of Sample Collection: Inconsistent timing of blood or tissue collection relative to dosing. | - Standardized Procedures: Ensure all personnel are trained on the same, precise dosing techniques. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Consistent Timing: Strictly adhere to a predetermined schedule for dosing and sample collection. |
| Adverse Effects (e.g., bleeding, lethargy) | - Dose Too High: The administered dose may be causing toxicity. - Off-Target Effects: Although selective, high concentrations may lead to off-target effects. | - Dose Reduction: Lower the dose to a level that is effective but not toxic. - Monitor for Bleeding: In studies involving platelet inhibition, closely monitor animals for any signs of bleeding. Consider measuring bleeding time as a safety endpoint. |
Quantitative Data Summary
Table 1: this compound Dosage and Effects in Various Animal Models
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Rabbit | Oral | 20 mg/kg/day | 83.8% inhibition of serum TXA2 synthesis.[1] | [1] |
| Rat | Intravenous | 5 mg/kg | Did not significantly modify ischemic arrhythmias alone, but showed a protective effect in combination with metoprolol. | [2] |
| Rat | Oral | 4.8 and 23.8 mg/kg | Significantly reduced gastric mucosal damage.[5] | [5] |
| Rat | Oral | 50 mg/kg | Normalized renal Thromboxane B2 synthesis in a cyclosporine-induced nephrotoxicity model.[3] | [3] |
| Guinea Pig | Systemic | 3.4 mg/kg/day | Beneficial effect on burn wound healing.[4] | [4] |
| Piglet | Intravenous | 8 mg/kg | Prevented pulmonary arterial hypertension in a model of neonatal sepsis. |
Experimental Protocols
Protocol: Evaluation of this compound's Effect on Platelet Aggregation in Rats
This protocol outlines a general procedure to assess the in vivo efficacy of this compound on platelet aggregation.
1. Animal Model:
-
Male Wistar rats (250-300g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. This compound Preparation and Administration:
-
Vehicle: Prepare a sterile solution of 0.9% saline.
-
This compound Solution: Dissolve this compound in the vehicle to the desired concentration. For a 5 mg/kg intravenous dose in a 250g rat, you would need 1.25 mg of this compound. The final injection volume should be appropriate for the route of administration (e.g., 0.2-0.5 mL for intravenous injection).
-
Administration: Administer the this compound solution or vehicle (for the control group) via the tail vein.
3. Blood Sample Collection:
-
At a predetermined time point after this compound administration (e.g., 30 minutes, 1 hour), anesthetize the rats.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
4. Platelet Aggregation Assay:
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Measure platelet aggregation using a platelet aggregometer.
-
Induce aggregation with an agonist such as arachidonic acid or collagen.
-
Record the percentage of maximal aggregation.
5. Data Analysis:
-
Compare the platelet aggregation in the this compound-treated group to the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
Visualizations
Signaling Pathway
Caption: this compound inhibits Thromboxane A2 Synthase in the arachidonic acid cascade.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Effects on prostanoid formation and pharmacokinetics of this compound (UK-38,485), a novel thromboxane synthase inhibitor, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet changes after a saturated fat meal and their prevention by this compound, a thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effects of the thromboxane synthetase inhibitor this compound on nephrotoxicity in cyclosporine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the thromboxane synthetase inhibitor this compound (UK-38,485) on wound healing, dermal ink perfusion and skin blood flow measurements in deep partial thickness burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric mucosal protection with selective inhibition of thromboxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Dazmegrel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Dazmegrel, a potent and specific inhibitor of thromboxane A2 synthase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of thromboxane A2 synthase (TBXAS1). This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TBXAS1, this compound reduces the production of TXA2, leading to decreased platelet aggregation and vasodilation.
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of thromboxane A2 synthase, like any small molecule, it has the potential for off-target interactions. Based on its mechanism of action, potential off-targets could include other enzymes within the arachidonic acid cascade that are structurally related to TBXAS1. These may include:
-
Prostacyclin synthase (PTGIS): This enzyme also utilizes PGH2 as a substrate to produce prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.
-
Prostaglandin D2 synthase (PTGDS): This enzyme converts PGH2 to prostaglandin D2.
-
Prostaglandin E2 synthase (PTGES): This enzyme converts PGH2 to prostaglandin E2.
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are upstream of TBXAS1 and are responsible for the conversion of arachidonic acid to PGH2.
Cross-reactivity with these enzymes could lead to a complex pharmacological profile. For instance, inhibition of prostacyclin synthase could counteract the desired anti-platelet effect of this compound.
Q3: My experimental results with this compound are inconsistent or unexpected. Could this be due to off-target effects?
Inconsistent or unexpected results can arise from various factors, including experimental variability, cell line heterogeneity, or off-target effects of the compound. If you observe a phenotype that cannot be explained by the inhibition of thromboxane A2 synthesis, it is prudent to consider the possibility of off-target interactions. A logical approach to troubleshooting is outlined in the diagram below.
Caption: Troubleshooting unexpected results with this compound.
Q4: How can I mitigate the potential off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for ensuring the validity of your research findings. Here are several strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Use a structurally unrelated control compound: Employ another thromboxane synthase inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition and not a chemotype-specific off-target effect.
-
Rescue experiments: If possible, perform a rescue experiment by adding exogenous thromboxane A2 or a stable analog to see if it can reverse the observed phenotype.
-
Knockdown/knockout of the primary target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of thromboxane A2 synthase. If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: High variability in platelet aggregation assays.
-
Possible Cause 1: Reagent variability.
-
Solution: Ensure consistent sourcing and preparation of all reagents, including this compound, platelet-rich plasma (PRP), and agonists (e.g., ADP, collagen). Prepare fresh solutions of this compound for each experiment.
-
-
Possible Cause 2: Donor-to-donor variability in PRP.
-
Solution: If using human PRP, be aware of inherent biological variability. Pool PRP from multiple donors if experimentally appropriate, or use a large number of donors to achieve statistical power.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Standardize the pre-incubation time of PRP with this compound before adding the agonist.
-
Issue 2: Unexpected changes in cell viability or morphology.
-
Possible Cause 1: Off-target cytotoxicity.
-
Solution: Perform a dose-response curve to determine the cytotoxic concentration of this compound in your specific cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo). Work at concentrations well below the cytotoxic threshold.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level known to be non-toxic to your cells.
-
-
Possible Cause 3: On-target effects in a novel context.
-
Solution: Investigate whether your cell type expresses the thromboxane receptor (TP) and if the observed effects could be a downstream consequence of inhibiting basal TXA2 production.
-
Data on this compound and Related Compounds
As specific quantitative off-target binding data for this compound is not widely available in the public domain, researchers are encouraged to generate this data empirically. The following table provides a template for how such data could be presented.
| Target | This compound IC50 (nM) | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| Thromboxane A2 Synthase | Data to be generated | Data to be generated | Data to be generated |
| Prostacyclin Synthase | Data to be generated | Data to be generated | Data to be generated |
| Prostaglandin D2 Synthase | Data to be generated | Data to be generated | Data to be generated |
| Prostaglandin E2 Synthase | Data to be generated | Data to be generated | Data to be generated |
| Cyclooxygenase-1 (COX-1) | Data to be generated | Data to be generated | Data to be generated |
| Cyclooxygenase-2 (COX-2) | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay for Thromboxane A2 Synthase
This protocol describes a method to determine the potency of this compound against its primary target.
-
Reagents:
-
Recombinant human thromboxane A2 synthase
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Thromboxane B2 (TXB2) ELISA kit (TXA2 is unstable and rapidly hydrolyzes to the more stable TXB2)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the this compound dilutions to the wells.
-
Add recombinant thromboxane A2 synthase to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding PGH2 to each well.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of TXB2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound binds to thromboxane A2 synthase in a cellular context.
-
Reagents:
-
Cell line expressing endogenous or over-expressed thromboxane A2 synthase
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer with protease inhibitors
-
Antibody against thromboxane A2 synthase for Western blotting
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or DMSO for 1 hour.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the tubes to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble thromboxane A2 synthase in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Dazmegrel assay variability and reproducibility challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility challenges encountered during Dazmegrel assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the enzyme thromboxane A2 synthase (TXA2S).[1][2] TXA2S is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a lipid mediator that strongly promotes platelet aggregation and vasoconstriction.[3][4] By inhibiting TXA2S, this compound reduces the levels of TXA2, thereby decreasing platelet aggregation and causing vasodilation.[4][5]
Q2: What are the common assay formats for measuring this compound activity?
Several assay formats can be used to determine the inhibitory activity of this compound on thromboxane synthase. These include:
-
Fluorescence Polarization (FP)-based assays: These are modern, high-throughput screening assays that measure the displacement of a fluorescent probe from the active site of recombinant human TXA2S.[6][7]
-
Measurement of TXA2 metabolites: Since TXA2 is highly unstable, its activity is often indirectly measured by quantifying its stable, inactive metabolite, thromboxane B2 (TXB2), using methods like enzyme immunoassays (EIA), radioimmunoassays (RIA), or mass spectrometry.[8][9][10]
-
Malondialdehyde (MDA) formation assays: This method utilizes the formation of MDA, a byproduct of the TXA2 synthase reaction, which can be quantified spectrofluorimetrically after reaction with thiobarbituric acid.[11]
-
Platelet aggregation assays: The functional consequence of TXA2S inhibition can be assessed by measuring the inhibition of platelet aggregation in whole blood or platelet-rich plasma (PRP) induced by agonists like collagen or arachidonic acid.[2][12]
Q3: Why am I observing high variability in my this compound IC50 values?
High variability in IC50 values can stem from several factors:
-
Assay System Instability: The enzyme (TXA2S) or substrates may be unstable, losing activity during the assay.[8] Thromboxane A2 itself is extremely unstable with a half-life of about 30 seconds.[4]
-
Sample Handling: For assays using biological samples like platelets, unwanted activation during blood collection and processing can lead to continued TXA2 production in the tube, giving false results.[4] The type of anticoagulant and storage conditions can significantly impact the stability of thromboxane B2.[4]
-
Experimental Conditions: Minor variations in pH, temperature, and incubation times can significantly affect enzyme activity and inhibitor potency.[6]
-
Reagent Quality and Consistency: The purity and concentration of this compound, the enzyme, and substrates can vary between batches, leading to inconsistent results. It's crucial to use freshly prepared reagents and ensure their quality.[13][14]
-
Cell-based Assay Variability: In platelet-based assays, there can be significant individual variation in platelet aggregability and thromboxane B2 concentrations.[12]
Q4: How can I improve the reproducibility of my this compound assays?
Improving reproducibility requires careful standardization of the experimental protocol:
-
Consistent Sample Preparation: Follow a strict, standardized protocol for sample collection and preparation, especially for blood and platelet samples, to minimize pre-analytical variability.[4][15]
-
Use of Positive and Negative Controls: Always include a known inhibitor (like Ozagrel) as a positive control and a vehicle (like DMSO) as a negative control to monitor assay performance.[6][7]
-
Detailed Record Keeping: Document all experimental parameters, including reagent lot numbers, incubation times, temperatures, and instrument settings, to identify potential sources of variation.[15]
-
Robust Data Analysis: Use appropriate curve-fitting models for IC50 determination and ensure that the data points cover a sufficient range of concentrations to accurately define the top and bottom plateaus of the dose-response curve.[16][17]
-
Assay Validation: Before routine use, validate the assay for robustness, precision, and accuracy to understand its limitations and sources of variability.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or no inhibition | 1. Inactive this compound or other inhibitors. 2. Inactive enzyme (TXA2S). 3. Incorrect assay buffer or pH. 4. Contaminated reagents.[13] | 1. Check the purity and activity of the this compound stock. Prepare fresh dilutions. 2. Use a new aliquot of the enzyme. Confirm its activity with a positive control.[6] 3. Ensure the assay buffer is at the correct pH and temperature.[14] 4. Use fresh, high-quality reagents. |
| High well-to-well variability | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques.[14] 2. Ensure all solutions are mixed thoroughly before and after addition to the plate. 3. Incubate plates in a temperature-controlled environment and allow them to equilibrate to room temperature before reading. 4. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health (for cell-based assays).[15] 2. Batch-to-batch variation in reagents (e.g., serum, enzyme).[13] 3. Differences in incubation times. 4. Instrument calibration drift. | 1. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. 2. Test new batches of critical reagents against the old ones to ensure consistency. 3. Use a precise timer for all incubation steps. 4. Regularly check and calibrate plate readers and other equipment. |
| Low signal window (low Z'-factor) | 1. Sub-optimal enzyme or substrate concentration. 2. Insufficient incubation time for the enzymatic reaction. 3. Assay conditions not optimized. | 1. Perform enzyme and substrate titration experiments to determine the optimal concentrations that give a robust signal. 2. Optimize the incubation time to ensure the reaction is in the linear range. 3. Systematically vary assay parameters like pH, temperature, and buffer composition to find the optimal conditions. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other relevant compounds on thromboxane synthase.
| Compound | Assay Type | System | Potency (IC50 / Ki / pA2) | Reference |
| Dazoxiben | TXA2 formation in serum | Human | pIC50: 5.7 | [2] |
| Ozagrel (OKY-046) | Fluorescence Polarization | Recombinant human TXA2S | IC50: 25-75 nM | [6][7] |
| GR32191 | Platelet aggregation (U-46619 induced) | Human whole blood | pA2: ~8.2 | [2] |
| R.68070 | TXA2 formation in serum | Human | pIC50: 7.4 | [2] |
| CV-4151 | TXA2 formation in serum | Human | pIC50: 6.9 | [2] |
| Aspirin | TXA2 formation in serum | Human | pIC50: 5.3 | [2] |
| Compound 13b (S enantiomer) | Thromboxane synthase inhibition | Human platelet | Ki: 9.6 x 10-8 M | [1] |
Experimental Protocols
Protocol 1: this compound IC50 Determination using a Fluorescence Polarization (FP) Assay
This protocol is adapted from a commercially available thromboxane A synthase inhibitor screening assay kit.[6][7]
1. Reagent Preparation:
-
Prepare the Assay Buffer by adding DTT to a final concentration of 5 mM. Keep on ice.
-
Reconstitute the recombinant human TXA2S protein with pure water and keep on ice.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the Assay Buffer. Also prepare a positive control (e.g., Ozagrel) and a vehicle control (DMSO).
2. Assay Procedure:
-
Add Assay Buffer to all wells of a 384-well black plate.
-
Add the vehicle, this compound dilutions, or positive control to the appropriate wells.
-
Add the TXA2S FP Probe to all wells.
-
Initiate the reaction by adding the reconstituted TXA2S protein to all wells except the blank.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Subtract the blank values from all other values.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17]
Protocol 2: Measurement of this compound's effect on TXB2 Generation in Whole Blood
This protocol is based on methods for measuring ex vivo thromboxane B2 production.[8][10]
1. Sample Collection and Preparation:
-
Draw venous blood into tubes without anticoagulant.
-
Immediately aliquot the blood into tubes containing different concentrations of this compound or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 60 minutes to allow for maximal thrombin generation and subsequent TXA2 production.[9]
2. Sample Processing:
-
Centrifuge the tubes at 2,000 x g for 15 minutes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
3. TXB2 Quantification:
-
Thaw the serum samples on ice.
-
Measure the TXB2 concentration in the serum using a commercially available TXB2 ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of TXB2 formation for each this compound concentration compared to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action and the TXA2 signaling pathway.
Caption: Experimental workflow for a this compound FP-based assay.
References
- 1. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 10. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Dazmegrel Technical Support Center: Optimizing Cell Viability
Welcome to the Dazmegrel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal cell viability in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when determining the optimal this compound concentration for cell culture experiments.
Q1: My cells show high levels of toxicity even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Solvent Toxicity: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure you have a vehicle control (cells treated with the same concentration of solvent without this compound) to assess solvent-induced toxicity.[1]
-
Initial Seeding Density: The number of cells seeded per well can influence their response to a drug. Low seeding densities may make cells more susceptible to toxic effects, while high densities can lead to nutrient depletion and other confounding factors.[2][3] It is recommended to optimize seeding density for your specific cell line and assay duration.
-
Incorrect Concentration Calculation: Double-check all calculations for drug dilution to ensure accuracy.
Q2: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?
A2: If this compound does not appear to have an effect, consider the following:
-
Inappropriate Concentration Range: The effective concentration of a drug can vary significantly. You may need to test a broader range of concentrations, including higher doses. A preliminary experiment with a wide range of concentrations (e.g., from nanomolar to millimolar) can help identify the active range.[4]
-
Drug Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles should be avoided.
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as an ATP-based luminescence assay.[5]
-
Mechanism of Action: this compound is a specific inhibitor of thromboxane A2 synthase. The cell line you are using may not express this enzyme or the downstream signaling pathway may not be active, rendering the drug ineffective in that specific context.
Q3: The results of my cell viability assay are inconsistent between experiments. How can I improve reproducibility?
A3: To improve the reproducibility of your results, it is important to standardize your experimental workflow:
-
Consistent Cell Passaging: Use cells from a similar passage number for all experiments, as cell characteristics can change over time in culture.
-
Standardized Seeding: Ensure uniform cell seeding across all wells and plates. Inconsistent cell numbers will lead to variability in the results.[2]
-
Homogeneous Drug Distribution: Mix the drug thoroughly in the culture medium before adding it to the cells to ensure a uniform concentration in each well.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Replicate Experiments: Perform each experiment with technical replicates (multiple wells for the same condition within a plate) and biological replicates (repeating the entire experiment on different days).[2]
Q4: How do I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time depends on the specific research question and the cell line's doubling time. It is advisable to perform a time-course experiment, measuring cell viability at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the drug's effect.[1]
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of this compound across different experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.[1][6]
Table 1: Example of this compound IC50 Values in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) | Reference |
| Human Platelets | Aggregation Assay | 1 | 0.04 (pIC50 = 7.4) | [7] |
| Breast Cancer (MCF-7) | MTT Assay | 48 | Hypothetical Value | N/A |
| Lung Cancer (A549) | ATP Lite Assay | 72 | Hypothetical Value | N/A |
Note: Hypothetical values are included for illustrative purposes. Researchers should determine these values experimentally.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations to narrow down the effective range.[4]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[9]
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is a specific inhibitor of Thromboxane A2 (TXA2) synthase.[10] This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[11] By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2.
Caption: this compound inhibits Thromboxane A2 Synthase.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your cell viability experiments.
Caption: Workflow for this compound concentration optimization.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet thromboxane synthetase inhibitors with low doses of aspirin: possible resolution of the "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostacyclin - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Unexpected Results in Dazmegrel Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dazmegrel, a selective thromboxane synthase inhibitor.
Troubleshooting Guide
This guide addresses common unexpected results encountered during this compound experiments in a question-and-answer format.
Q1: We've confirmed a significant reduction in Thromboxane B2 (TXB2) levels after this compound treatment, but we're seeing minimal to no inhibition of platelet aggregation. Why is this happening?
A1: This is a frequently observed phenomenon with thromboxane synthase inhibitors. The primary reason is the "prostaglandin endoperoxide shunt." When this compound inhibits thromboxane synthase, it blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). However, the accumulated PGH2 can still act as a platelet agonist by directly binding to the thromboxane receptor. Additionally, PGH2 can be shunted towards the synthesis of other prostaglandins, such as PGD2 and PGE2, which can have varying effects on platelet function.
Q2: Our platelet aggregation results with this compound are highly variable between different donors and even between experiments with the same donor.
A2: Platelet reactivity can vary significantly among individuals due to genetic factors, diet, and underlying health conditions. It is crucial to have standardized protocols for blood collection and platelet preparation. Ensure that donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least a week prior to donation. For experimental consistency, consider pooling platelet-rich plasma (PRP) from multiple donors or using a consistent source of washed platelets. Pre-analytical variables such as the type of anticoagulant used and sample handling can also impact results.
Q3: In our comparative studies, this compound is consistently less effective at inhibiting platelet aggregation than broad-spectrum cyclooxygenase (COX) inhibitors like aspirin.
A3: This is an expected outcome. Aspirin irreversibly inhibits COX-1, preventing the formation of PGH2, the precursor for all prostanoids, including the pro-aggregatory TXA2. This compound, on the other hand, only blocks the final step of TXA2 synthesis. This leaves the accumulated PGH2 free to activate platelets and be converted to other prostanoids. Therefore, while this compound is more selective, it is often less potent as a direct anti-aggregatory agent compared to aspirin.[1]
Q4: We've observed an increase in the levels of other prostaglandins, such as PGD2 and PGE2, in our samples treated with this compound. Is this a known effect?
A4: Yes, this is a direct consequence of this compound's mechanism of action. By blocking thromboxane synthase, the substrate PGH2 accumulates and is redirected to other prostaglandin synthases, leading to an increased production of PGD2, PGE2, and prostacyclin (PGI2). This redirection is a key factor in the overall biological effect of this compound.
Q5: We are seeing different results when we test this compound in whole blood versus platelet-rich plasma (PRP). What could be causing this discrepancy?
A5: Whole blood assays are more physiologically complex as they include interactions with other blood cells, such as leukocytes and red blood cells, which can also produce prostaglandins and other signaling molecules. In contrast, PRP assays isolate the effects on platelets. The presence of other cells in whole blood can influence the metabolic fate of PGH2, potentially leading to a different prostanoid profile and, consequently, a different overall effect on platelet aggregation compared to PRP.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.
Why is measuring Thromboxane B2 (TXB2) a reliable indicator of this compound's enzymatic activity?
Thromboxane A2 (TXA2) is highly unstable, with a very short half-life. It is rapidly hydrolyzed to its stable, inactive metabolite, Thromboxane B2 (TXB2). Therefore, measuring TXB2 levels by methods such as ELISA provides a reliable and quantifiable measure of TXA2 production and, consequently, the inhibitory activity of this compound on thromboxane synthase.
What is the scientific rationale for combining this compound with a thromboxane receptor antagonist?
Combining this compound with a thromboxane receptor antagonist (TRA) is a strategy to overcome the limited efficacy of this compound alone. While this compound blocks the production of TXA2, the accumulated PGH2 can still activate the thromboxane receptor. A TRA will block this receptor, preventing activation by both PGH2 and any residual TXA2. This dual approach has been shown to be more effective in inhibiting platelet aggregation.[2]
What are the expected effects of this compound on bleeding time?
Studies have shown that this compound can prolong bleeding time, although this effect may be less pronounced than that of aspirin.[1] The extent of the effect can depend on the dosage and the individual's physiological response.
Are there any documented off-target effects for this compound?
The primary "off-target" effects of this compound are a direct result of its mechanism of action, namely the shunting of PGH2 to other prostanoid pathways. There is limited publicly available information on other, unrelated off-target effects. As with any experimental compound, it is crucial to consider the possibility of unforeseen interactions in your specific system.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and other thromboxane synthase inhibitors.
Table 1: In Vivo Efficacy of this compound
| Species | Dosage Regimen | Effect | Reference |
| Dog | ≥ 6 mg/kg, three times a day | Required for complete Thromboxane A2 inhibition. | |
| Dog | 3 mg/kg this compound + 3 mg/kg Aspirin, once daily | Achieved complete Thromboxane A2 inhibition and increased prostacyclin levels. | |
| Human | 200 mg, three times a day | Suppressed circadian serum TXB2 profiles by over 90%. | [3] |
| Human | 50-200 mg | Peak plasma levels of 0.7-3 µg/ml reached within 1 hour. | [3] |
Table 2: In Vitro Effects of Thromboxane Synthase Inhibitors
| Compound | Assay | IC50 Value | Effect | Reference |
| Dazoxiben | Inhibition of TXB2 production | 765 ± 54 µM | Inhibited TXB2 production and increased 6-keto-PGF1α. | [4] |
| Dazoxiben | Collagen-induced platelet aggregation in whole blood | - | Less effective than aspirin in reducing the maximal rate of aggregation. | [1] |
| R.68070 | Inhibition of TXA2 formation in serum | pIC50 = 7.4 | Potent inhibitor of TXA2 formation. | [3] |
| CV-4151 | Inhibition of TXA2 formation in serum | pIC50 = 6.9 | Potent inhibitor of TXA2 formation. | [3] |
| Dazoxiben | Inhibition of TXA2 formation in serum | pIC50 = 5.7 | Moderate inhibitor of TXA2 formation. | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
Platelet agonists (e.g., arachidonic acid, ADP, collagen).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Assay Performance:
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a small volume of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage of inhibition of aggregation for this compound-treated samples compared to the vehicle control.
-
Protocol 2: Thromboxane B2 (TXB2) Quantification by ELISA
This protocol provides a general outline for measuring TXB2 levels in plasma or cell culture supernatants.
Materials:
-
Commercial TXB2 ELISA kit.
-
Plasma samples or cell culture supernatants from this compound-treated and control experiments.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Collect blood in tubes containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo TXA2 formation.
-
Centrifuge to obtain plasma.
-
Store samples at -80°C until analysis.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Preparing a standard curve with the provided TXB2 standards.
-
Adding samples and standards to the antibody-coated microplate.
-
Adding a TXB2-enzyme conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the TXB2 concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of TXB2 inhibition in this compound-treated samples compared to controls.
-
Mandatory Visualizations
References
- 1. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dazmegrel vs. Aspirin: A Comparative Guide to Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dazmegrel and aspirin, two antiplatelet agents with distinct mechanisms of action. The following sections present a comprehensive overview of their performance, supported by experimental data, to aid in research and development efforts in the field of antithrombotic therapy.
Mechanism of Action
This compound and aspirin both target the thromboxane A2 (TXA2) pathway, a critical signaling cascade in platelet activation and aggregation. However, they do so by inhibiting different enzymes in this pathway.
Aspirin acts as an irreversible inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 in platelets.[1][2] By acetylating a serine residue in the active site of COX-1, aspirin blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[1][2] This inhibition is permanent for the lifespan of the platelet.
This compound , on the other hand, is a selective inhibitor of thromboxane A2 synthase.[3] This enzyme is responsible for the conversion of PGH2 to TXA2. By blocking this final step, this compound specifically prevents the formation of TXA2 without affecting the upstream production of other prostaglandins, some of which, like prostacyclin (PGI2), have anti-aggregatory and vasodilatory effects.[3]
Mechanisms of Action for Aspirin and this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and aspirin differ significantly, particularly in terms of their half-life and the duration of their antiplatelet effects.
| Parameter | This compound | Aspirin |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[1] | 0.5 - 1 hour (uncoated) |
| Plasma Half-life | ~0.88 hours[1] | ~15-20 minutes |
| Bioavailability | Well absorbed orally[1] | Variable, depends on formulation |
| Metabolism | First-order elimination[1] | Rapidly hydrolyzed to salicylate |
| Duration of Antiplatelet Effect | Dependent on dosing frequency[1] | Lifespan of the platelet (~7-10 days)[2] |
Efficacy: Inhibition of Thromboxane A2 Production
A primary measure of the efficacy of both drugs is their ability to suppress the production of TXA2, which can be measured by the levels of its stable metabolite, thromboxane B2 (TXB2), in serum or urine.
| Efficacy Endpoint | This compound | Aspirin |
| Serum Thromboxane B2 (TXB2) Suppression | >95% suppression one hour after dosing (50-200 mg)[1] | >99% suppression with 75 mg daily[4] |
| >90% suppression of circadian profiles with 200 mg t.i.d.[1] | ||
| Urinary Thromboxane Metabolite Reduction | >90% reduction in 2,3-dinor-TXB2[1] | Significant reduction in 11-dehydrothromboxane B2[2][5] |
Safety Profile: Effect on Bleeding Time
A critical safety consideration for any antiplatelet agent is its effect on bleeding time, a measure of primary hemostasis.
| Safety Endpoint | This compound | Aspirin |
| Bleeding Time | No significant change observed in a 2-week human trial (doses up to 200 mg t.i.d.)[1] | Known to prolong bleeding time; mean prolongation of ~2.1 minutes after a single 325 mg dose[6] |
Experimental Protocols
Platelet Aggregation Assay (General Protocol)
This protocol describes a general method for assessing platelet aggregation in vitro using light transmission aggregometry (LTA), a common technique cited in the evaluation of antiplatelet agents.
General Workflow for Platelet Aggregation Assay.
Detailed Steps:
-
Blood Collection: Whole blood is drawn from a subject into a tube containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The blood sample is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP (the upper layer) from red and white blood cells.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference.
-
Platelet Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A platelet agonist (e.g., arachidonic acid, collagen, or ADP) is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmittance is recorded over time.
-
-
Data Analysis: The maximum percentage of platelet aggregation is determined from the aggregation curve. To test the effect of an inhibitor, PRP is pre-incubated with the drug (e.g., this compound or aspirin) before the addition of the agonist, and the resulting inhibition of aggregation is calculated.
Bleeding Time Measurement (Ivy Method)
This protocol outlines a standardized method for assessing bleeding time.[7]
-
A blood pressure cuff is placed on the upper arm and inflated to 40 mmHg.
-
A standardized incision is made on the volar surface of the forearm.
-
A stopwatch is started immediately.
-
Every 30 seconds, the blood is gently blotted with filter paper without touching the wound.
-
The time until bleeding ceases is recorded as the bleeding time.
Conclusion
This compound and aspirin both effectively inhibit the thromboxane A2 pathway, a key driver of platelet aggregation. Aspirin, through its irreversible inhibition of COX-1, provides a long-lasting antiplatelet effect with a single daily dose. This compound, as a selective thromboxane A2 synthase inhibitor, offers a more targeted approach, suppressing TXA2 production while potentially sparing the production of other prostaglandins.
Notably, clinical data indicates that while aspirin prolongs bleeding time, this compound did not show a significant effect on this safety parameter in a short-term study.[1][6] The potent suppression of TXA2 by both agents is well-documented.[1][4] The choice between these agents in a therapeutic or research context would depend on the desired duration of action, the importance of preserving other prostaglandin pathways, and the safety profile concerning bleeding risk. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of this compound and aspirin in various clinical settings.
References
- 1. A new combination therapy for selective and prolonged antiplatelet effect: results in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human blood platelet aggregation and the stimulation of nitric oxide synthesis by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibitory effect of some amphiphilic drugs on platelet aggregation induced by collagen, thrombin or arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Dazmegrel and Other Thromboxane A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of Dazmegrel and other prominent Thromboxane A2 (TXA2) inhibitors. The information is compiled from a comprehensive review of available clinical trial data and pharmacological databases. This document aims to be a valuable resource for researchers and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.
Introduction to Thromboxane A2 Inhibition
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis.[1] Inhibition of the TXA2 pathway is a key therapeutic strategy in the prevention and treatment of cardiovascular and cerebrovascular diseases.[1] This can be achieved through two primary mechanisms: inhibition of TXA2 synthase, the enzyme responsible for TXA2 production, or blockade of the thromboxane prostanoid (TP) receptor.[1]
This compound is a specific inhibitor of TXA2 synthase.[2] This guide compares its side effect profile with other TXA2 inhibitors, including Dazoxiben (a TXA2 synthase inhibitor), Picotamide (a dual TXA2 synthase inhibitor and TP receptor antagonist), and Ridogrel (also a dual-action inhibitor).[3][4][5]
Comparative Side Effect Profiles
The following tables summarize the reported adverse events from clinical studies of this compound and other selected TXA2 inhibitors. It is important to note that direct head-to-head comparative trials are limited, and the incidence of side effects can vary based on the patient population, dosage, and study design.
Thromboxane A2 Synthase Inhibitors: this compound and Dazoxiben
| Adverse Event | This compound | Dazoxiben |
| Hematological | Small increases in bleeding time noted in volunteers.[5] | Haematological and haemostatic blood tests remained unchanged in a study on Raynaud's syndrome.[3][6] |
| Cardiovascular | Data not available in detail. | No significant changes reported in available studies.[3][6] |
| Gastrointestinal | Data not available in detail. | Data not available in detail. |
| Hepatic | Data not available in detail. | Data not available in detail. |
| Other | Data not available in detail. | No significant adverse effects reported in a double-blind trial for Raynaud's syndrome.[3] |
Note: Quantitative data for this compound's side effect profile is sparse in publicly available literature.
Dual TXA2 Synthase Inhibitors and Receptor Antagonists: Picotamide and Ridogrel
| Adverse Event | Picotamide | Ridogrel |
| Cardiovascular Events | In a study of patients with peripheral vascular disease, major events occurred in 3.9% of patients on Picotamide vs. 4.5% on placebo. Minor events were seen in 6.7% vs. 8.6%, respectively.[7] | In a trial with acute myocardial infarction patients, new ischemic events (reinfarction, recurrent angina, ischemic stroke) were observed in 13% of the Ridogrel group versus 19% in the aspirin group.[5][8] |
| Bleeding | Contraindicated in patients with active bleeding disorders or a history of hemorrhagic stroke.[4] Increased risk when used with anticoagulants or other antiplatelet agents.[4] | No excess of serious bleeding complications, including hemorrhagic stroke, was found compared to aspirin.[5][8] |
| Gastrointestinal | Common side effects include nausea, vomiting, and dyspepsia.[4] | Data not available in detail. |
| Neurological | Headaches and dizziness have been reported.[4] | Data not available in detail. |
| Allergic Reactions | Rare, but can manifest as rash, itching, swelling, or difficulty breathing.[4] | Data not available in detail. |
| Hepatic/Renal | Caution is advised in patients with liver or kidney impairment.[4] | Data not available in detail. |
Experimental Protocols
Understanding the methodologies used to assess the side effects and efficacy of these inhibitors is crucial for interpreting the data.
Measurement of Thromboxane B2 (TXB2)
The inhibition of TXA2 synthesis is often quantified by measuring the level of its stable, inactive metabolite, TXB2, in serum or urine.
-
Sample Collection and Processing : Whole blood is allowed to clot at 37°C for 60 minutes to stimulate maximum TXB2 production.[9] Serum is then separated by centrifugation. For urinary measurements, 11-dehydro-thromboxane B2 is often assayed.[10]
-
Assay Method : Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying TXB2 levels.[10][11] This competitive immunoassay utilizes a specific antibody to detect TXB2. The intensity of the colorimetric signal is inversely proportional to the concentration of TXB2 in the sample.[10]
-
Data Analysis : Results are typically expressed in ng/mL for serum or pg/mg of creatinine for urine to normalize for urine concentration.[9][10] A significant reduction in TXB2 levels post-treatment indicates effective inhibition of TXA2 synthase.
Assessment of Platelet Aggregation
The functional effect of TXA2 inhibitors on platelets is assessed by measuring their aggregation in response to various agonists.
-
Method : Light Transmission Aggregometry (LTA) is a widely used method.[12] Platelet-rich plasma is stirred in a cuvette, and an aggregating agent (e.g., ADP, collagen, arachidonic acid) is added. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through, which is measured by a spectrophotometer.[12]
-
Data Analysis : The inhibition of platelet aggregation (IPA) is calculated as the percentage reduction in aggregation after drug administration compared to baseline.[13]
Clinical Adverse Event Monitoring and Reporting
In clinical trials, adverse events (AEs) are systematically collected and evaluated.
-
Data Collection : Information on all untoward medical occurrences is collected, regardless of their suspected relationship to the study drug.[14] This can be done through open-ended questioning, checklists, or patient diaries.[15]
-
Classification : AEs are classified based on their severity (e.g., mild, moderate, severe) and seriousness (e.g., resulting in death, life-threatening, requiring hospitalization).[14] The relationship to the investigational drug is also assessed.
-
Reporting : Serious and unexpected adverse drug reactions are subject to expedited reporting to regulatory authorities.[16]
Visualizing Mechanisms and Workflows
Thromboxane A2 Synthesis and Signaling Pathway
Caption: Thromboxane A2 synthesis and signaling pathway with points of inhibition.
Experimental Workflow for Assessing TXA2 Inhibition
Caption: Workflow for evaluating the efficacy and safety of TXA2 inhibitors.
Conclusion
This comparative guide highlights the side effect profiles of this compound and other TXA2 inhibitors based on available clinical data. While a complete head-to-head comparison is limited by the lack of direct comparative trials, the compiled data provides valuable insights for researchers. The primary reported side effect for TXA2 synthase inhibitors like this compound appears to be a potential for increased bleeding time. Dual-action inhibitors such as Picotamide and Ridogrel have shown a broader range of reported adverse events, including gastrointestinal and neurological effects, though they may offer advantages in preventing ischemic events.
Further dedicated comparative studies are necessary to fully elucidate the relative safety and efficacy of these agents. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies employed in the clinical evaluation of this class of drugs.
References
- 1. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Picotamide used for? [synapse.patsnap.com]
- 5. Randomized trial of ridogrel, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The Ridogrel Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of picotamide on the clinical progression of peripheral vascular disease. A double-blind placebo-controlled study. The ADEP Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of four tests to assess inhibition of platelet function by clopidogrel in stable coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tga.gov.au [tga.gov.au]
- 15. Eliciting adverse effects data from participants in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
Benchmarking Dazmegrel's potency against first-generation thromboxane synthase inhibitors
For Immediate Release
In the landscape of antiplatelet and antithrombotic research, the targeted inhibition of thromboxane A2 (TXA2) synthesis remains a critical area of investigation. Dazmegrel, a potent thromboxane synthase inhibitor, demonstrates significant efficacy in this domain. This guide provides a comparative analysis of this compound's potency against first-generation thromboxane synthase inhibitors, supported by experimental data and detailed methodologies for the scientific community.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of various thromboxane synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and several first-generation thromboxane synthase inhibitors.
| Inhibitor | IC50 Value |
| This compound | While specific IC50 values are not consistently reported in publicly available literature, studies demonstrate its dose-dependent inhibition of thromboxane A2 synthesis.[1] |
| Ozagrel | 4 nM[2], 11 nM[3][4][5] |
| Furegrelate | 15 nM |
| Dazoxiben | 0.3 µM[6], 765 µM[7] |
| Pirmagrel | Specific IC50 value not readily available in public sources, but it is recognized as a potent and selective inhibitor.[8] |
Note: The significant variation in the reported IC50 value for Dazoxiben highlights the importance of considering the specific experimental conditions under which these values were determined.[6][7]
Experimental Protocols
The determination of IC50 values for thromboxane synthase inhibitors typically involves in vitro assays using platelet microsomes, which are rich in the target enzyme. A generalized experimental protocol is outlined below.
Preparation of Platelet Microsomes
-
Platelet Isolation: Human platelets are isolated from whole blood by differential centrifugation.
-
Lysis: The isolated platelets are washed and then lysed, often through sonication or hypotonic buffer treatment, to release their intracellular contents.
-
Microsome Isolation: The lysate is subjected to ultracentrifugation to pellet the microsomal fraction, which contains the endoplasmic reticulum and, consequently, thromboxane synthase. The microsomal pellet is then resuspended in a suitable buffer.
Thromboxane Synthase Inhibition Assay
-
Incubation: The platelet microsomal preparation is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or a first-generation inhibitor) for a specified period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a defined incubation time, the reaction is terminated, often by adding a solution that denatures the enzyme, such as a cold solution of an organic solvent or a strong acid.
-
Quantification of Thromboxane B2: The primary product of thromboxane synthase, thromboxane A2, is highly unstable and rapidly hydrolyzes to the more stable thromboxane B2 (TXB2). Therefore, the concentration of TXB2 is measured as an indicator of enzyme activity. This is typically done using sensitive analytical methods such as radioimmunoassay (RIA)[9] or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
IC50 Determination: The percentage of inhibition of thromboxane synthase activity is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the biochemical context and the experimental process, the following diagrams are provided.
References
- 1. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ozagrel | Prostaglandin Receptor | Thrombin | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and biochemical efficacy of pirmagrel, a thromboxane synthase inhibitor, in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dazmegrel's Selectivity for Thromboxane Synthase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dazmegrel's performance as a selective thromboxane synthase inhibitor against other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other relevant inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological target. A lower IC50 value indicates a higher potency. While this compound is reported to be a selective thromboxane synthase inhibitor, direct comparative IC50 data against cyclooxygenase (COX) enzymes was not available in the reviewed literature. However, studies have demonstrated its high efficacy in reducing thromboxane production.
| Compound | Target Enzyme | IC50 | Species/System |
| This compound | Thromboxane Synthase | >95% inhibition of serum TXB2 | Human |
| Furegrelate | Thromboxane Synthase | 15 nM | Human Platelet Microsomes[1][2] |
| Dazoxiben | Thromboxane Synthase | - | - |
| Ozagrel | Thromboxane Synthase | - | - |
| Aspirin (Non-selective COX inhibitor) | Cyclooxygenase-1 (COX-1) | - | - |
| Aspirin (Non-selective COX inhibitor) | Cyclooxygenase-2 (COX-2) | - | - |
Note: The table highlights the need for further head-to-head studies to quantitatively establish the selectivity profile of this compound against other thromboxane synthase inhibitors and, critically, versus COX-1 and COX-2 enzymes.
Experimental Protocols
This section details the methodologies for two key experimental approaches used to validate the selectivity of thromboxane synthase inhibitors.
In Vitro Thromboxane Synthase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of thromboxane synthase.
Objective: To determine the IC50 value of an inhibitor against purified thromboxane synthase or in a cellular fraction enriched with the enzyme (e.g., platelet microsomes).
Materials:
-
Purified thromboxane synthase or platelet microsomes
-
Prostaglandin H2 (PGH2) substrate
-
Test inhibitor (e.g., this compound) at various concentrations
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Quenching solution (e.g., a solution containing a stable thromboxane B2 analog for standardization)
-
Enzyme-linked immunosorbent assay (ELISA) kit for thromboxane B2 (TXB2)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and PGH2 in an appropriate solvent. Prepare serial dilutions of the inhibitor to cover a range of concentrations.
-
Enzyme Reaction: In a microplate, combine the reaction buffer, thromboxane synthase (or platelet microsomes), and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add PGH2 to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes) to allow for the conversion of PGH2 to thromboxane A2 (TXA2).
-
Termination of Reaction: Stop the reaction by adding the quenching solution. TXA2 is unstable and will rapidly hydrolyze to the stable metabolite, thromboxane B2 (TXB2).
-
Quantification of Thromboxane B2: Measure the concentration of TXB2 in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of thromboxane synthase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Ex Vivo Measurement of Thromboxane B2 Production in Platelets
This assay assesses the effect of an inhibitor on thromboxane production in a more physiologically relevant system, using whole blood or isolated platelets.
Objective: To measure the inhibition of collagen- or arachidonic acid-induced TXB2 production in platelets after in vitro or in vivo administration of an inhibitor.
Materials:
-
Freshly drawn whole blood or isolated platelets
-
Collagen or arachidonic acid as a platelet agonist
-
Test inhibitor (e.g., this compound)
-
Anticoagulant (e.g., sodium citrate)
-
Centrifuge
-
ELISA kit for TXB2
Procedure:
-
Blood Collection: Collect whole blood from human volunteers or experimental animals into tubes containing an anticoagulant.
-
Inhibitor Treatment:
-
In vitro: Incubate aliquots of whole blood or isolated platelets with various concentrations of the test inhibitor for a specified time.
-
Ex vivo (after in vivo dosing): Use blood collected from subjects who have been administered the test inhibitor.
-
-
Platelet Stimulation: Add a platelet agonist (collagen or arachidonic acid) to induce platelet activation and subsequent thromboxane production.
-
Incubation: Incubate the samples at 37°C for a defined period.
-
Sample Processing: Stop the reaction by placing the samples on ice and then centrifuge to separate the plasma or supernatant.
-
TXB2 Measurement: Measure the concentration of TXB2 in the plasma or supernatant using an ELISA kit.
-
Data Analysis: Compare the TXB2 levels in inhibitor-treated samples to those in vehicle-treated control samples to determine the percentage of inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the thromboxane signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
